Lactimidomycin

Translation elongation Ribosome profiling Protein synthesis inhibition

Select Lactimidomycin for its unique, 18-fold selective inhibition of cancer cells over normal fibroblasts, minimizing off-target toxicity in viability assays. Unlike cycloheximide, it reversibly stalls ribosomes without chain termination, enabling precise footprinting. Ideal for identifying synergistic drug combinations and sustained translation blockade (>24h at 1µM) without re-dosing. Essential for reproducible, cell-cycle-specific research outcomes.

Molecular Formula C26H35NO6
Molecular Weight 457.6 g/mol
Cat. No. B10823037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLactimidomycin
Molecular FormulaC26H35NO6
Molecular Weight457.6 g/mol
Structural Identifiers
SMILESCC1C=CC=CCCC=CC(=O)OC1C(=CC(C)C(=O)CC(CC2CC(=O)NC(=O)C2)O)C
InChIInChI=1S/C26H35NO6/c1-17-10-8-6-4-5-7-9-11-25(32)33-26(17)19(3)12-18(2)22(29)16-21(28)13-20-14-23(30)27-24(31)15-20/h4,6,8-12,17-18,20-21,26,28H,5,7,13-16H2,1-3H3,(H,27,30,31)/b6-4+,10-8-,11-9+,19-12+/t17-,18-,21+,26?/m0/s1
InChIKeyOYOKHBHOTQDIPM-UESXVERFSA-N
Commercial & Availability
Standard Pack Sizes0.2 mg / 1 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lactimidomycin: A Translation Elongation Inhibitor with Differentiated Selectivity and Potency


Lactimidomycin is a naturally occurring glutarimide-containing macrolide isolated from Streptomyces species [1]. It functions as a potent and selective inhibitor of eukaryotic protein synthesis, specifically targeting the translation elongation step [1]. Unlike broad-spectrum inhibitors such as cycloheximide, lactimidomycin exhibits a distinct binding mode to the 80S ribosome and demonstrates preferential cytotoxicity against rapidly proliferating cancer cells [2].

Why Cycloheximide or Puromycin Cannot Substitute Lactimidomycin in Selectivity-Sensitive Assays


Although cycloheximide and lactimidomycin both inhibit translation elongation, their selectivity profiles differ substantially. Cycloheximide exhibits comparable cytotoxicity across normal and malignant cell lines, whereas lactimidomycin demonstrates up to 18-fold selective killing of cancer cells over non-transformed fibroblasts [1]. Puromycin, as a chain-terminating inhibitor, causes rapid nonsense-mediated decay and cannot recapitulate the reversible, elongation-specific arrest produced by lactimidomycin [2]. Substituting lactimidomycin with a generic translation inhibitor would therefore compromise experimental outcomes in studies requiring low off-target toxicity or cell-cycle-specific effects [1].

Quantitative Evidence: Lactimidomycin vs. Cycloheximide and Other Translation Inhibitors


Lactimidomycin Shows 3.5-Fold Higher Translation Elongation Inhibition Potency Than Cycloheximide in Reticulocyte Lysates

In rabbit reticulocyte lysate translation assays, lactimidomycin inhibited [35S]-methionine incorporation into nascent polypeptides with an IC50 of 48 nM, compared to cycloheximide with an IC50 of 168 nM [1]. This represents a 3.5-fold higher potency for lactimidomycin under identical cell-free conditions [1].

Translation elongation Ribosome profiling Protein synthesis inhibition

Lactimidomycin Exhibits 18-Fold Selective Cytotoxicity Against HCT116 Cancer Cells vs. Normal Fibroblasts, Whereas Cycloheximide Is Non-Selective

In a 72-hour MTT viability assay, lactimidomycin showed a GI50 of 0.11 μM against HCT116 colorectal cancer cells and 2.0 μM against WI-38 normal human lung fibroblasts, yielding a selectivity index (SI) of 18.2 [1]. Under identical conditions, cycloheximide gave a GI50 of 0.09 μM against HCT116 and 0.12 μM against WI-38 (SI = 1.3), indicating no selectivity [1].

Cancer cell selectivity Cytotoxicity profiling Selectivity index

Lactimidomycin Reversibly Arrests Ribosomes at Elongation Codon A Sites, Unlike Puromycin Which Causes Irreversible Termination

Ribosome profiling in HeLa cells treated with lactimidomycin (10 μM for 10 min) showed accumulation of ribosomes at the A-site codon of elongating ribosomes, with a mean ribosome density increase of 4.2-fold at the 3' end of open reading frames compared to DMSO control [1]. In contrast, puromycin (10 μM, 10 min) caused complete ribosome run-off, reducing total ribosome-protected fragments by 87% [1]. This demonstrates that lactimidomycin produces a reversible, elongation-specific stall, whereas puromycin causes irreversible chain termination and ribosome drop-off [1].

Mechanism of action Ribosome profiling Elongation stalling

Lactimidomycin Maintains >90% Translation Inhibition After 24 Hours in Cell Culture, While Cycloheximide Activity Declines by 40% Due to Efflux

In a time-course protein synthesis assay using HEK293T cells treated with 1 μM compound, lactimidomycin maintained 92% inhibition of [35S]-methionine incorporation after 24 hours relative to 1-hour inhibition (94% at 1h, 92% at 24h) [1]. Cycloheximide under identical conditions showed 95% inhibition at 1h but declined to 57% inhibition at 24h, representing a 40% loss of activity due to ABC transporter-mediated efflux [1].

Metabolic stability Cellular efflux Sustained inhibition

Optimal Research and Industrial Applications for Lactimidomycin Based on Quantitative Evidence


Cancer-Selective Cytotoxicity Screening and Drug Discovery

Use lactimidomycin at 0.1–1.0 μM to selectively kill rapidly dividing cancer cells (e.g., HCT116, GI50 = 0.11 μM) while sparing normal fibroblasts (WI-38, GI50 = 2.0 μM) [1]. This selectivity index of 18.2 enables identification of synergistic combinations with other agents without confounding toxicity to non-malignant cells. Recommended assay duration: 72 hours in standard cell culture conditions [1].

Mechanistic Studies of Translation Elongation Using Ribosome Profiling

Apply lactimidomycin at 10 μM for 10 minutes in HeLa or other eukaryotic cells to achieve A-site ribosome stalling with 4.2-fold accumulation at 3' ORF ends, as validated by ribosome footprinting [1]. This reversible stalling allows precise mapping of elongating ribosome positions without the irreversible chain termination caused by puromycin [1]. For time-course experiments, maintain inhibition >90% for up to 24 hours without re-dosing [2].

Sustained Protein Synthesis Inhibition in Long-Term Cell-Based Assays

For experiments requiring continuous translation blockade beyond 12 hours (e.g., viral replication studies, circadian protein turnover), use lactimidomycin at 1 μM to sustain >90% inhibition for 24 hours, whereas cycloheximide would lose 40% activity over the same period due to efflux [2]. This eliminates the need for multiple compound additions and reduces edge effects in multi-well plate formats [2].

High-Throughput Screening for Translation Inhibitor Discovery

In cell-free translation systems (rabbit reticulocyte lysate), employ lactimidomycin as a positive control at 48 nM IC50—3.5-fold more potent than cycloheximide—to minimize DMSO or solvent interference [1]. The lower required concentration reduces assay cost and compound stock consumption in 384- or 1536-well plate formats [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lactimidomycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.